TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 886771-44-4
VCID: VC7604851
InChI: InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-6-14-9-10(15)11-5-4-8-18-11/h4-5,8,10,14H,6-7,9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCNCC1C2=CC=CS2
Molecular Formula: C13H20N2O2S
Molecular Weight: 268.38

TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE

CAS No.: 886771-44-4

Cat. No.: VC7604851

Molecular Formula: C13H20N2O2S

Molecular Weight: 268.38

* For research use only. Not for human or veterinary use.

TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE - 886771-44-4

Specification

CAS No. 886771-44-4
Molecular Formula C13H20N2O2S
Molecular Weight 268.38
IUPAC Name tert-butyl 2-thiophen-2-ylpiperazine-1-carboxylate
Standard InChI InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-6-14-9-10(15)11-5-4-8-18-11/h4-5,8,10,14H,6-7,9H2,1-3H3
Standard InChI Key LNBLYEPFGUKMRT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNCC1C2=CC=CS2

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Tert-butyl 2-(thiophen-2-yl)piperazine-1-carboxylate has the molecular formula C₁₃H₂₀N₂O₂S and a molecular weight of 268.38 g/mol . The Boc group at the 1-position of the piperazine ring enhances steric protection during synthetic modifications, while the thiophen-2-yl substituent introduces aromatic and electronic diversity. Key structural identifiers include:

PropertyValueSource
IUPAC Nametert-butyl 2-(thiophen-2-yl)piperazine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCNCC1C2=CC=CS2
CAS Number886771-44-4
Purity≥97% (HPLC)

The thiophene moiety contributes to π-π interactions and hydrogen bonding, which are critical for biological activity.

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. A common method involves reacting N-Boc-piperazine with a halogenated thiophene derivative (e.g., 2-bromothiophene) under basic conditions .

Example Protocol:

  • Reagents: N-Boc-piperazine, 2-bromothiophene, potassium carbonate (K₂CO₃), acetonitrile.

  • Conditions: Stir at 80°C for 12–24 hours under inert atmosphere.

  • Yield: ~60–70% after column chromatography .

Industrial production employs continuous flow systems and automated reactors to optimize scalability and purity .

Comparative Synthesis Conditions

SolventBaseTemperatureYieldReference
AcetonitrileK₂CO₃80°C68%
THFEt₃N60°C55%
DMFNaH100°C62%

Polar aprotic solvents like acetonitrile enhance reaction rates, while strong bases (e.g., NaH) improve nucleophilicity .

Physicochemical Properties

Solubility and Stability

The compound is soluble in organic solvents (e.g., DCM, THF) but exhibits limited aqueous solubility . Stability studies indicate no degradation under argon at –20°C for ≥12 months .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 2.75–3.40 (m, 8H, piperazine), 6.90–7.20 (m, 3H, thiophene).

  • MS (ESI+): m/z 269.2 [M+H]⁺ .

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The Boc group facilitates selective deprotection for subsequent functionalization, making the compound a key building block in:

  • Antiviral agents: Thiophene derivatives inhibit viral protease activity.

  • Anticancer therapies: Piperazine scaffolds modulate kinase signaling pathways .

  • Anti-inflammatory drugs: Thiophene’s electron-rich structure interacts with COX-2 active sites.

Case Studies

  • Antimicrobial Screening: Analogous piperazine-thiophene hybrids showed MIC values of 4–8 µg/mL against Staphylococcus aureus.

  • Kinase Inhibition: A derivative exhibited IC₅₀ = 120 nM against EGFR in non-small cell lung cancer models .

Biological Activity and Mechanism

Toxicity Profile

Comparative Analysis with Analogues

Structural Modifications and Activity

CompoundSubstituentBioactivityReference
tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylatePyridin-2-ylAnticancer (IC₅₀ = 85 nM)
tert-Butyl 4-(thiophen-2-yl)piperazine-1-carboxylateThiophen-2-ylAntimicrobial (MIC = 4 µg/mL)
tert-Butyl 2-methylpiperazine-1-carboxylateMethylCNS penetration enhancer

Thiophene-containing derivatives exhibit superior antimicrobial activity compared to alkyl-substituted analogs .

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